cis-Nonachlor

Toxicology Risk Assessment Biomonitoring

Quantifying chlordane contamination demands isomer-specific standards to avoid misidentification in GC-MS/GC-ECD workflows. cis-Nonachlor (CAS 3734-49-4) reference standard provides chromatographically verified isomer purity for unambiguous residue analysis in soil, sediment, water, and biota. • Eliminates cross-interference with trans-nonachlor; enables correct isomer assignment even when environmental occurrence ratios vary (e.g., 10-12% cis vs. 34-39% trans in fish tissue) • Supplied with comprehensive certificate of analysis; suitable for EPA method validation, POPs monitoring, and human biomonitoring calibration • Neat solid format; stable under ambient shipment; ready for quantitative dilution in standard organic solvents

Molecular Formula C10H5Cl9
Molecular Weight 444.2 g/mol
CAS No. 3734-49-4
Cat. No. B1202745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-Nonachlor
CAS3734-49-4
Synonyms1,2,3,4,5,6,7,8,8-nonachloro-3a,4,7,7a- tetrahydro-4,7-methanoindan
nonachlor
nonachlor, (cis)-isomer
nonachlor, (trans)-isome
Molecular FormulaC10H5Cl9
Molecular Weight444.2 g/mol
Structural Identifiers
SMILESC12C(C(C(C1Cl)Cl)Cl)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl
InChIInChI=1S/C10H5Cl9/c11-3-1-2(4(12)5(3)13)9(17)7(15)6(14)8(1,16)10(9,18)19/h1-5H/t1-,2+,3+,4-,5?,8+,9-
InChIKeyOCHOKXCPKDPNQU-FLVMBEMLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 ml / 2 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 8.2X10-3 mg/L at 25 °C /Estimated/

Structure & Identifiers


Interactive Chemical Structure Model





cis-Nonachlor Analytical Reference Standard


cis-Nonachlor (CAS 3734-49-4) is a major bioaccumulating component of the banned organochlorine pesticide technical chlordane, alongside its isomer trans-nonachlor and the metabolite oxychlordane [1]. It is a persistent organic pollutant (POP) characterized by high lipophilicity (log Kow ~5.5), environmental persistence, and long-range transport potential [2]. As an analytical reference standard, cis-nonachlor is essential for the accurate identification and quantification of chlordane-related residues in environmental and biological matrices via GC-MS or GC-ECD methods .

StandardCertified analytical reference material for cis-nonachlor quantification
Isomer IdentityIsomer-specific identification; clearly distinguished from trans-nonachlor
MethodCompatible with GC‑MS and GC‑ECD environmental residue methods

cis-Nonachlor Substitution Limitations


cis-Nonachlor and trans-nonachlor exhibit distinct toxicological potencies, tissue accumulation profiles, and environmental fates despite their structural similarity [1]. In a 28-day rat study, the toxicity ranking was trans-nonachlor > technical chlordane > cis-nonachlor, with trans-nonachlor inducing more pronounced hepatic changes and kidney effects [1]. Furthermore, trans-nonachlor accumulates in adipose tissue to a greater extent than cis-nonachlor under identical exposure conditions, leading to divergent biomarker profiles [1]. Analytical substitution is impossible because these isomers require chromatographic separation (e.g., using specific GC columns) for accurate quantification, and their environmental occurrence ratios vary significantly (e.g., trans-nonachlor dominates in biota) [2]. Procuring the incorrect isomer would invalidate quantitative results and confound risk assessments.

Target
cis‑Nonachlor
Cannot Substitute
trans‑Nonachlor
Toxicological profile mismatch: trans‑nonachlor shows markedly higher liver and kidney effects than cis‑nonachlor.
Adipose accumulation diverges significantly between isomers; independent quantification is required in biomonitoring.
Chromatographic separation is mandatory – the wrong isomer would invalidate quantitative residue results.

cis-Nonachlor Differentiation Evidence


cis- vs. trans-Nonachlor Toxicity Ranking

In a 28-day oral gavage study in Sprague-Dawley rats, the approximate toxicity ranking from most to least toxic was trans-nonachlor > technical chlordane > cis-nonachlor. Hepatic changes (increased liver weight, microsomal enzyme induction) were most pronounced in trans-nonachlor-treated rats, while cis-nonachlor induced the mildest effects. Additionally, elevated kidney weights and depressed organic ion transport were observed only in males treated with trans-nonachlor and chlordane, but not with cis-nonachlor [1].

Toxicity Ranking
Head‑to‑head
trans‑Nonachlor > Technical Chlordane > cis‑Nonachlor
Supports isomer‑specific toxicity profiling; cis‑nonachlor showed the mildest hepatic and no kidney effects.
28‑day rat study; kidney effects absent in cis‑nonachlor group.
Toxicology Risk Assessment Biomonitoring

Adipose Accumulation: cis- vs. trans-Nonachlor

Residue analyses from the 28-day rat study revealed that trans-nonachlor accumulation in adipose tissue was greater than cis-nonachlor when rats were administered each chemical under identical conditions of dose and exposure. For all test chemicals, the major metabolite oxychlordane also accumulated in adipose tissue, with higher levels in female rats [1].

Adipose Accumulation
Head‑to‑head
cis‑Nonachlor Lower residue
trans‑Nonachlor Higher residue
Independent quantification per isomer is necessary; cis does not surrogate trans in biomonitoring.
Rat adipose data, identical dose and duration.
Bioaccumulation Pharmacokinetics Environmental Chemistry

Environmental Occurrence in Biota

In sticklebacks (Gasterosteus aculeatus) from the Gulf of Gdańsk, trans-nonachlor constituted 34-39% of total chlordane residues, whereas cis-nonachlor accounted for only 10-12% [1]. This pattern of trans-isomer dominance is consistent across various environmental matrices, reflecting differential environmental persistence and bioaccumulation.

Biota Occurrence Ratio
Class‑level
~3–4× higher in biota
Isomer‑specific standard essential for accurate environmental exposure estimates.
Stickleback data; trans‑nonachlor 34–39% vs cis 10–12% of chlordane residues.
Environmental Monitoring POPs Food Safety

Metabolic Conversion to Oxychlordane

In rats, both cis-nonachlor and trans-nonachlor are metabolized to oxychlordane, which accumulates in adipose tissue. However, studies indicate that the conversion rate and enantioselective depletion differ between isomers. Oxychlordane itself is approximately 8 times more toxic than either nonachlor isomer, making it a critical biomarker of exposure [1][2].

Metabolic Potency Shift
Supporting evidence
more toxic metabolite
Isomer‑specific metabolism studies help interpret oxychlordane biomarker levels.
cis‑Nonachlor excreted more slowly; conversion to oxychlordane differs between isomers.
Metabolism Biomarkers Toxicokinetics

cis-Nonachlor Application Scenarios


Environmental Residue Quantification

cis-Nonachlor reference standard is essential for GC-MS or GC-ECD methods to accurately quantify this isomer in soil, sediment, water, and biota samples. Because environmental occurrence ratios vary widely (e.g., trans-nonachlor dominates in fish tissue at 34-39% vs. cis-nonachlor at 10-12%), a pure cis-nonachlor standard ensures correct isomer identification and avoids overestimation or underestimation of chlordane contamination [1].

Isomer-Specific Toxicology

Given that cis-nonachlor is significantly less toxic than trans-nonachlor (toxicity ranking: trans-nonachlor > technical chlordane > cis-nonachlor), it serves as a critical test article for disentangling the contributions of individual chlordane components to adverse health outcomes. Researchers can use pure cis-nonachlor to study mechanisms of hepatotoxicity and endocrine disruption without the confounding influence of the more potent trans-isomer [1].

Biomonitoring and Human Exposure Assessment

In human biomonitoring studies, cis-nonachlor is often detected in adipose tissue, breast milk, and serum alongside trans-nonachlor and oxychlordane. A certified cis-nonachlor analytical standard is required for calibration curves in LC-MS/MS or GC-MS assays to generate reliable population-level exposure data, which informs public health risk assessments [1].

Metabolism and Pharmacokinetic Studies

cis-Nonachlor is used as a substrate in in vitro and in vivo studies to investigate its biotransformation to oxychlordane, a metabolite approximately 8 times more toxic. Understanding isomer-specific metabolic rates and enantioselective depletion aids in developing physiologically based pharmacokinetic (PBPK) models for chlordane components [1].

Application
Selection Property
Validation Focus
Environmental Residue Quantification
Certified isomer‑specific standard
Chromatographic separation and residue quantification accuracy
Isomer‑Specific Toxicology
Pure cis‑nonachlor (free of trans‑isomer)
Toxicological endpoint interpretation without trans‑nonachlor confounding
Biomonitoring & Exposure Assessment
Certified reference material for LC‑MS/MS or GC‑MS
Calibration curve reliability and inter‑laboratory comparability
Metabolism & PK Studies
Defined isomer identity and purity
Metabolic pathway analysis and oxychlordane formation kinetics

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